2-Chloroquinolin-6-ol hydrochloride
Description
Significance of Quinoline (B57606) Scaffolds in Advanced Organic and Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a "privileged structure" in drug discovery. tandfonline.comnih.gov This means that the quinoline core is a recurring motif in a multitude of biologically active compounds and approved drugs. tandfonline.comnih.govbenthamdirect.com
The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological properties. frontiersin.org These include, but are not limited to, anticancer, antimicrobial, antiviral, antimalarial, anti-inflammatory, and antipsychotic activities. tandfonline.comnih.govresearchgate.net The ability of the quinoline nucleus to intercalate with DNA and inhibit key enzymes like topoisomerases and kinases underpins many of its therapeutic effects, particularly in oncology. tandfonline.comnih.gov The established synthetic pathways for quinoline derivatives further enhance their appeal, allowing for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.govfrontiersin.org
Research Landscape and Emerging Directions for Halogenated Quinoline Derivatives
The introduction of halogen atoms, such as chlorine, into the quinoline scaffold has become a pivotal strategy in modern medicinal chemistry. Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has led to a burgeoning research landscape focused on halogenated quinoline derivatives.
Current research is actively exploring the potential of these compounds as potent therapeutic agents. For instance, some halogenated quinolines have demonstrated significant activity against various cancer cell lines and as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov The careful placement of a halogen atom can enhance the biological activity of the parent quinoline molecule. nih.gov Emerging directions in this field include the development of multi-target agents, where a single halogenated quinoline derivative is designed to interact with multiple biological targets, potentially leading to more effective treatments for complex diseases. Furthermore, there is a growing interest in understanding the precise structure-activity relationships of these compounds to design next-generation drugs with improved efficacy and reduced side effects. mdpi.com
Historical Context of Quinoline Synthesis and Functionalization Relevant to 2-Chloroquinolin-6-ol (B1260770) Hydrochloride
The synthesis of the quinoline ring system has a rich history dating back to the 19th century. Several classic named reactions have been instrumental in providing access to a wide variety of quinoline derivatives. The Skraup synthesis, first reported in 1880, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net Another key method is the Combes quinoline synthesis, which utilizes the condensation of anilines with β-diketones. iipseries.orgwikipedia.org These and other methods like the Doebner-von Miller, Friedländer, and Pfitzinger reactions have been the bedrock of quinoline chemistry for over a century. iipseries.orgresearchgate.net
The functionalization of pre-formed quinoline rings is equally important. The synthesis of 2-Chloroquinolin-6-ol hydrochloride itself likely involves the chlorination of a corresponding quinolin-2-one precursor or the deprotection of a protected hydroxyl group on a chloroquinoline intermediate. For example, a common route to 2-chloroquinolines is the treatment of the corresponding 2-hydroxyquinoline (B72897) (which exists predominantly in its quinolin-2-one tautomeric form) with a chlorinating agent like phosphorus oxychloride. The synthesis of 2-chloroquinolin-6-ol has been reported to be achieved by treating the corresponding aryl methyl ether with boron tribromide to yield the phenol. chemicalbook.com
Scope and Objectives of the Research Overview Pertaining to this compound
This article aims to provide a focused and detailed scientific overview of the chemical compound this compound. The primary objective is to consolidate and present the available research findings on its chemical properties, synthesis, and potential applications as indicated by laboratory research.
The scope of this article is strictly limited to the chemical nature and research applications of this compound. It will delve into its structural features and physicochemical properties. The discussion will be confined to the scientific data available in the public domain, focusing on its role as a chemical entity in research.
Properties
IUPAC Name |
2-chloroquinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-9-4-1-6-5-7(12)2-3-8(6)11-9;/h1-5,12H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJICMVCMFOEGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloroquinolin 6 Ol Hydrochloride and Its Analogues
Direct Synthesis Approaches to 2-Chloroquinolin-6-ol (B1260770) Hydrochloride
Direct synthetic routes to 2-chloroquinolin-6-ol hydrochloride often involve the formation of the hydroxyquinoline core as a key step.
A common and effective method for the synthesis of 2-chloroquinolin-6-ol is through the dealkylation of the corresponding aryl methyl ether, 2-chloro-6-methoxyquinoline (B88731). This transformation is typically achieved using a demethylating agent.
One established procedure utilizes boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) (DCM). chemicalbook.com The reaction proceeds by adding BBr₃ to a cooled solution of the 2-chloro-6-methoxyquinoline. The mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete demethylation. This process yields the desired 2-chloroquinolin-6-ol in high purity and yield. For instance, a reaction performed on a 2-gram scale of 2-chloro-6-methoxyquinoline yielded 1.72 grams of 2-chloroquinolin-6-ol, corresponding to a 93% yield. chemicalbook.com
Table 1: Example of Dealkylation for 2-chloroquinolin-6-ol Synthesis. chemicalbook.com
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield |
| 2-chloro-6-methoxyquinoline | Boron tribromide | Dichloromethane | 0°C to room temperature, 15 hours | 2-chloroquinolin-6-ol | 93% |
The efficiency of direct synthesis methods can be significantly influenced by reaction conditions. For instance, in the Doebner reaction, which is used to prepare 6-methoxy-2-arylquinoline-4-carboxylic acids, heating a solution of the appropriate benzaldehyde (B42025) and pyruvic acid in ethanol (B145695) prior to the addition of p-anisidine (B42471) is a key step. nih.gov The subsequent refluxing of the complete mixture overnight leads to the formation of the desired product. nih.gov
Further modifications, such as the esterification of the resulting carboxylic acid using methyl iodide and potassium carbonate in acetone, can be employed to generate derivatives. nih.gov The progress of such reactions is often monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time for maximizing yield. nih.gov
Indirect and Multi-Step Syntheses of Quinoline (B57606) Derivatives with Relevance to this compound
Indirect methods and multi-step syntheses provide access to a wide array of quinoline derivatives, including precursors and analogues of this compound. These strategies often involve powerful synthetic transformations.
The Vilsmeier-Haack reaction is a versatile tool for the synthesis of functionalized quinolines. niscpr.res.inresearchgate.net This reaction, when applied to N-arylacetamides, can regioselectively produce 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net The success of this cyclization is often enhanced by the presence of electron-donating groups on the N-arylacetamide. niscpr.res.inresearchgate.net
These 2-chloro-3-formylquinolines are valuable intermediates that can undergo further transformations. For example, the formyl group can be converted to a cyano or alkoxycarbonyl group, and the chloro group can be displaced through nucleophilic substitution. niscpr.res.in This approach allows for the introduction of diverse functionalities onto the quinoline scaffold, providing access to a broad range of analogues. The Vilsmeier-Haack reaction has also been instrumental in the synthesis of diazepino quinoline derivatives from 4-hydroxyquinaldines, yielding 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines as key intermediates. nih.gov
Table 2: Examples of Vilsmeier-Haack Reactions in Quinoline Synthesis
| Starting Material | Reagent | Product Type | Reference |
| N-arylacetamides | Vilsmeier-Haack reagent | 2-chloro-3-formylquinolines | niscpr.res.inresearchgate.net |
| 4-hydroxyquinaldines | Vilsmeier-Haack reagent | 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines | nih.gov |
Organometallic reagents play a crucial role in the regioselective functionalization of the quinoline ring. Organolithium reagents, for instance, have been shown to react with quinoline by attacking the C-2 position, forming 1,2-dihydro-1-lithio-intermediates. rsc.org These intermediates can then be trapped with electrophiles, such as ethyl chloroformate, to introduce substituents at the 2-position. rsc.org This method provides a powerful strategy for the controlled introduction of functional groups onto the quinoline core.
Palladium-catalyzed reactions have emerged as a powerful and widely used method for the synthesis of complex molecules, including quinolines. nih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov
Several palladium-catalyzed strategies have been developed for quinoline synthesis. One approach involves the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds in the absence of acids, bases, or other additives and tolerates various functional groups. rsc.org Another method utilizes the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which involves a sequential denitrogenative addition followed by intramolecular cyclization. nih.gov
Palladium catalysis is also employed in coupling-cyclization reactions between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds to afford 3-substituted quinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed C-H activation has been utilized for the direct cross-coupling of quinoline-N-oxides with olefin derivatives to produce 2-alkenylated quinolines. acs.org These diverse palladium-catalyzed methods highlight the versatility of this transition metal in constructing the quinoline framework and its derivatives. rsc.org
Table 3: Overview of Palladium-Catalyzed Quinoline Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Oxidative Cyclization | Aryl allyl alcohols and anilines | Palladium catalyst | Substituted quinolines | rsc.org |
| Cascade Reaction | o-aminocinnamonitriles and arylhydrazines | Palladium catalyst | 2-arylquinolines | nih.gov |
| Coupling-Cyclization | 2-iodoaniline and α,β-unsaturated carbonyl compounds | Pd(OAc)₂, PPh₃, NaOAc | 3-substituted quinolin-2(1H)-ones | nih.gov |
| C-H Activation | Quinoline-N-oxides and olefin derivatives | Palladium acetate | 2-alkenylated quinolines | acs.org |
Condensation Reactions and Ring-Closure Strategies
The synthesis of quinoline and its derivatives is historically rooted in several key condensation and ring-closure reactions. These methods remain fundamental in organic synthesis.
Combes Quinoline Synthesis: This classic method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. youtube.com The reaction proceeds through an enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to form the quinoline ring. youtube.comyoutube.com The choice of substituted anilines and β-diketones allows for the preparation of a variety of quinoline analogues.
Conrad-Limpach-Knorr Synthesis: This strategy utilizes the condensation of an aniline with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 2-hydroxyquinolines or 4-hydroxyquinolines. For instance, reacting an aniline with a β-ketoester at a lower temperature can yield a β-aminoacrylate, which upon heating to high temperatures (around 250°C), cyclizes to form a 4-hydroxyquinoline. tandfonline.com
Doebner-von Miller Reaction: This versatile synthesis involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. youtube.comtandfonline.com The reaction is believed to proceed through a Michael addition, followed by cyclization and oxidation to furnish the quinoline ring.
Vilsmeier-Haack Reaction: A one-pot synthesis of 2-chloro-6-substituted quinolines has been developed using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) with N-(4-substituted-phenyl)-acetamides. nih.gov This approach, particularly when assisted by microwave irradiation, can provide good yields in a shorter reaction time. nih.gov
Novel Catalyst Systems and Green Chemistry Approaches in Quinoline Synthesis
In recent years, a significant focus has been placed on developing more sustainable and efficient methods for quinoline synthesis. tandfonline.comresearchgate.net This has led to the exploration of new catalyst systems and the application of green chemistry principles. tandfonline.comnumberanalytics.com
Novel Catalysts: The development of modern catalysts is crucial for improving the efficiency and sustainability of quinoline synthesis. numberanalytics.com
Transition Metal Catalysts: Palladium and copper complexes are widely used in quinoline synthesis, facilitating cross-coupling and cyclization reactions. numberanalytics.com
Heterogeneous Catalysts: These catalysts, which are in a different phase from the reactants, offer advantages such as easy separation, recovery, and recyclability, contributing to more sustainable processes. numberanalytics.com
Nanocatalysts: Nanoparticle-based catalysts are emerging as a highly efficient alternative, offering high yields and the ability to be recycled multiple times without significant loss of activity. acs.orgnih.gov
Green Chemistry Approaches:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various quinoline syntheses. researchgate.net
Solvent-Free and Aqueous Conditions: Conducting reactions without volatile organic solvents or using water as a green solvent are key aspects of green chemistry. tandfonline.comnih.gov Several quinoline syntheses have been successfully adapted to these conditions.
Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and efficient. tandfonline.com
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms provides crucial insights into the formation of quinolines and allows for the optimization of synthetic routes.
Exploration of Stepwise Mechanisms and Intermediate Formation (e.g., Enamine Intermediates)
Many quinoline syntheses proceed through a series of discrete steps involving key intermediates. A common feature in several of these mechanisms is the formation of an enamine. youtube.comyoutube.com
In the Combes synthesis , the initial reaction between an aniline and a β-diketone forms an enamine, which then undergoes an acid-catalyzed intramolecular cyclization. youtube.comyoutube.com Subsequent dehydration yields the final quinoline product. youtube.com
The Conrad-Limpach-Knorr synthesis also proceeds via a stable β-aminoacrylate intermediate, which is a type of enamine. This intermediate is then cyclized at high temperatures to form the quinoline ring.
The Doebner-von Miller reaction is mechanistically more complex but is also believed to involve the formation of enamine-type intermediates during the course of the reaction.
Reaction Kinetics and Rate-Determining Steps
In many acid-catalyzed quinoline syntheses, the intramolecular cyclization is often the rate-determining step. savemyexams.com This is due to the significant energy barrier that must be overcome to form the new ring. The rate of this step is influenced by factors such as catalyst concentration, temperature, and the electronic properties of the substituents on the reacting molecules.
For the Conrad-Limpach-Knorr synthesis , the high-temperature cyclization of the β-aminoacrylate intermediate is the rate-determining step, requiring substantial thermal energy to proceed.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, pathways, and selectivity. numberanalytics.com
Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. numberanalytics.com For example, polar aprotic solvents like DMF and DMSO can be effective in quinoline syntheses.
Hydrogen Bonding: Protic solvents, capable of hydrogen bonding, can play a dual role by acting as a proton source and by solvating reactants and intermediates. numberanalytics.com
Catalyst Stability: Solvents can also impact the stability and degradation of catalysts, which is a crucial consideration for catalytic reactions. numberanalytics.com
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloroquinolin 6 Ol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Spin-spin coupling between adjacent protons results in signal splitting, which reveals proton connectivity.
For 2-Chloroquinolin-6-ol (B1260770) hydrochloride, the key proton signals would arise from the aromatic quinoline (B57606) ring and the hydroxyl group. The formation of the hydrochloride salt involves protonation of the quinoline nitrogen, which would significantly deshield adjacent protons (H3, H8). The hydroxyl proton on C6 would likely appear as a broad singlet.
Based on the data for the related benzyl (B1604629) ether derivative, the expected ¹H NMR spectral assignments for 2-Chloroquinolin-6-ol hydrochloride in a solvent like DMSO-d₆ are predicted below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on structural analysis and data from related compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H3 | 7.4 - 7.6 | Doublet | J = 8.5 - 9.0 | Coupled to H4. Deshielded by adjacent C-Cl bond and protonated nitrogen. |
| H4 | 8.1 - 8.3 | Doublet | J = 8.5 - 9.0 | Coupled to H3. Deshielded by proximity to the heterocyclic ring. |
| H5 | 7.8 - 8.0 | Doublet | J = 9.0 - 9.5 | Coupled to H7. |
| H7 | 7.5 - 7.7 | Doublet of Doublets | J = 9.0 - 9.5, 2.5 - 3.0 | Coupled to H5 and H8. |
| H8 | 7.3 - 7.5 | Doublet | J = 2.5 - 3.0 | Coupled to H7. Deshielded by proximity to protonated nitrogen. |
| OH | 10.0 - 12.0 | Broad Singlet | N/A | Acidic proton, exchangeable. |
| NH⁺ | 13.0 - 15.0 | Broad Singlet | N/A | Acidic proton on nitrogen, highly deshielded. |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon provides insight into its hybridization state (sp³, sp², sp) and its electronic environment.
For this compound, nine distinct carbon signals are expected for the quinoline ring. The carbon atom attached to the chlorine (C2) and the one attached to the hydroxyl group (C6) would have their chemical shifts significantly influenced by these electronegative atoms. The other aromatic carbons would appear in the typical downfield region for sp² hybridized carbons.
The ¹³C NMR data for 2-Chloro-6-((3-fluorobenzyl)oxy)quinoline shows the quinoline carbon signals between δ 106 and 157 ppm. acs.org By removing the benzyl ether carbons and considering the electronic effect of a hydroxyl group and nitrogen protonation, a predicted ¹³C NMR spectrum for the target compound can be formulated.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on structural analysis and data from related compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | 150 - 152 | Attached to electronegative Cl and adjacent to N⁺. |
| C3 | 123 - 125 | Aromatic CH. |
| C4 | 138 - 140 | Aromatic CH, deshielded by proximity to N⁺. |
| C4a | 128 - 130 | Aromatic quaternary carbon. |
| C5 | 130 - 132 | Aromatic CH. |
| C6 | 155 - 157 | Attached to electronegative OH group. |
| C7 | 118 - 120 | Aromatic CH. |
| C8 | 108 - 110 | Aromatic CH, shielded by para-OH group. |
| C8a | 145 - 147 | Aromatic quaternary carbon, adjacent to N⁺. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between H3 and H4, as well as between H5, H7, and H8, confirming the connectivity within the two aromatic rings of the quinoline system.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal (e.g., H3 to C3, H4 to C4, H5 to C5, H7 to C7, and H8 to C8), providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (2-4 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. Key HMBC correlations for this structure would include:
H3 correlating to C2, C4, and C4a.
H4 correlating to C2, C5, and C8a.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. It is particularly useful for identifying functional groups and analyzing bonding characteristics.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of specific bonds and functional groups. The spectrum provides a molecular "fingerprint."
For this compound, the IR spectrum would be dominated by several key absorptions. The presence of the hydroxyl group would give rise to a strong, broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching. Hydrogen bonding can broaden this peak significantly. The protonated nitrogen in the hydrochloride salt would exhibit N-H stretching, often seen as a broad band overlapping with the C-H region around 2800-3100 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. A C-O stretching vibration would be expected around 1200-1250 cm⁻¹, and the C-Cl stretch would appear at lower frequencies, typically in the 700-800 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| N⁺-H Stretch (hydrochloride) | 2800 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C and C=N Stretch (aromatic ring) | 1450 - 1650 | Medium to Strong |
| C-O Stretch (phenolic) | 1200 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals.
In the Raman spectrum of this compound, the symmetric "breathing" vibrations of the quinoline ring system would be particularly prominent, typically appearing as a strong, sharp band in the 990-1010 cm⁻¹ region. The C=C and C=N stretching vibrations would also be visible, similar to the IR spectrum, but with different relative intensities. The C-Cl stretching vibration would also be Raman active. The O-H and N-H stretches are generally weak in Raman spectra. This complementary information helps to confirm the presence and symmetry of the core molecular structure.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a cornerstone technique for the structural confirmation of synthesized organic molecules. It provides crucial information regarding the molecular weight and the fragmentation pattern of the analyte, which aids in verifying its identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This technique can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of the elemental composition of the molecule. The parent compound, 2-Chloroquinolin-6-ol, has a calculated monoisotopic mass of 179.0137915 Da. nih.gov When protonated, as is common in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques, the expected [M+H]⁺ ion would be observed at an m/z value corresponding to the addition of a proton's mass. For the hydrochloride salt, the analysis would typically focus on the cationic species (the protonated 2-Chloroquinolin-6-ol). The high accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the successful synthesis of the target compound.
Table 1: HRMS Data for 2-Chloroquinolin-6-ol
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆ClNO | nih.gov |
| Monoisotopic Mass | 179.0137915 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation that involves the isolation and subsequent fragmentation of a specific ion (typically the molecular ion or a protonated molecule). The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. For quinoline derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN). mcmaster.ca In the case of 2-Chloroquinolin-6-ol, the protonated molecule ([M+H]⁺) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the quinoline core and the positions of the chloro and hydroxyl substituents. This technique is invaluable for distinguishing between isomers, which might have identical HRMS data but different fragmentation patterns.
Solid-State Structural Characterization
The characterization of the solid-state properties of a pharmaceutical compound like this compound is critical, as these properties can influence its stability, solubility, and bioavailability.
X-ray Powder Diffraction (XRPD) for Polymorphism and Phase Analysis
X-ray Powder Diffraction (XRPD) is an essential tool for the analysis of polycrystalline materials. It is particularly important in pharmaceutical sciences for identifying different crystalline forms (polymorphs) of a drug substance. Polymorphs can have different physical properties, and XRPD provides a characteristic diffraction pattern for each crystalline phase. For this compound, XRPD would be used to identify its crystalline form, assess its phase purity, and detect the presence of any polymorphic impurities. researchgate.netresearchgate.net The technique generates a diffractogram, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline solid. researchgate.net
Table 2: Application of XRPD in Solid-State Analysis
| Analysis Type | Purpose | Expected Outcome |
|---|---|---|
| Phase Identification | To confirm the crystalline identity of a batch. | A diffraction pattern matching the reference for this compound. |
| Polymorph Screening | To identify all possible crystalline forms. | Discovery and characterization of different polymorphs, each with a unique XRPD pattern. |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification and Visualization
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chloroquinolin-6-ol |
Advanced Derivative Spectroscopic Methods for Quantitative Analysis
Quantitative analysis of a specific compound within a mixture, or the assessment of its purity, can be challenging when the ultraviolet (UV) absorption spectra of the components overlap. Derivative spectroscopy is a powerful analytical technique that enhances the resolution of spectral data, making it highly suitable for the quantitative analysis of compounds like this compound, especially in the presence of impurities or other active ingredients.
The technique involves the mathematical differentiation of a zero-order absorption spectrum (the standard absorbance vs. wavelength plot) with respect to wavelength. This process generates first, second, or higher-order derivative spectra. The primary advantages of this method include:
Resolution of Overlapping Bands: Derivative spectra can separate overlapping spectral bands, allowing for the identification and quantification of individual components in a mixture that would be indistinguishable in the zero-order spectrum.
Enhanced Signal Definition: Sharp, narrow absorption bands are enhanced, while broad, background absorption is minimized, leading to improved accuracy.
Accurate Quantification: The amplitude of a derivative peak, measured as the vertical distance from a maximum to a minimum (the peak-to-trough method) or from the zero-crossing baseline, is directly proportional to the concentration of the analyte. This relationship allows for precise quantitative measurements.
For this compound, a second-derivative UV-spectroscopic method could be developed. By scanning a solution of the compound across the UV range and calculating the second derivative, a specific wavelength where the derivative signal shows a linear relationship with concentration can be identified. This "zero-crossing" point for potential impurities can be used for the accurate determination of the main compound without interference. While specific studies on this compound are not prevalent in publicly accessible literature, the methodology is widely applied to other quinoline derivatives for purity assays and quantitative determination in various matrices.
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing its solid-state properties, such as melting point, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information about the thermal events occurring in a material, such as melting, crystallization, and glass transitions.
For this compound, a DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of the compound's purity and crystalline structure. The formation of the hydrochloride salt from the free base (2-Chloroquinolin-6-ol) is expected to result in a more stable crystal lattice due to ionic interactions, leading to a higher melting point. Studies on other quinoline hydrochloride salts confirm that protonation of the quinoline nitrogen leads to robust hydrogen-bonding networks, stabilizing the crystal structure. researchgate.net
DSC is also instrumental in identifying polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have different physical properties, and DSC can detect the phase transitions between them.
Table 1: Illustrative DSC Data for this compound
| Parameter | Description | Illustrative Finding |
| Onset Temperature | The temperature at which the melting process begins. | A distinct onset temperature indicates a crystalline solid. |
| Peak Melting Temp. | The temperature at which the maximum heat flow occurs during melting. | Expected to be significantly higher than the free base. |
| Enthalpy of Fusion | The amount of energy required to melt the sample (J/g). | Provides information on the degree of crystallinity. |
| Other Transitions | Endothermic or exothermic peaks other than melting. | May indicate polymorph transitions, desolvation, or degradation. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound.
A typical TGA thermogram for this compound would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, one or more distinct mass loss steps would occur, corresponding to decomposition. The temperature at which decomposition begins (onset temperature) is a primary measure of the compound's thermal stability. Research on related quinoline compounds suggests that strong electron-withdrawing groups on the quinoline ring can enhance the molecule's stability. researchgate.net
The decomposition of this compound would likely proceed in stages, potentially beginning with the loss of hydrogen chloride (HCl), followed by the breakdown of the quinoline ring structure at higher temperatures. The percentage of mass lost at each stage can be compared to the theoretical mass percentages to elucidate the decomposition pathway.
Table 2: Illustrative TGA Data for this compound
| Parameter | Description | Illustrative Finding |
| Onset of Decomposition | Temperature at which significant mass loss begins. | Indicates the upper-temperature limit of the compound's stability. |
| Mass Loss Step 1 | The first major decomposition event. | Could correspond to the loss of HCl gas. |
| Mass Loss Step 2 | Subsequent decomposition events at higher temperatures. | Relates to the breakdown of the organic quinoline moiety. |
| Residue at End Temp. | The percentage of mass remaining at the end of the analysis. | Provides information on the final decomposition products. |
Computational and Theoretical Chemistry Studies of 2 Chloroquinolin 6 Ol Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-chloroquinolin-6-ol (B1260770) hydrochloride, DFT calculations can elucidate various electronic and reactivity parameters. These calculations are typically performed using a basis set like B3LYP/6-311++G(d,p) to ensure a high level of accuracy. dergipark.org.trresearchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Molecular Orbitals)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. ajchem-a.com
In a study on the related compound 6-chloroquinoline, DFT calculations provided insights into these parameters. The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. For quinoline (B57606) derivatives, the HOMO is often localized over the quinoline ring system, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is also distributed over the ring, suggesting its susceptibility to nucleophilic attack.
The energy gap is a significant parameter for determining molecular reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. For many organic molecules, the HOMO-LUMO gap is a key factor in their biological activity and chemical interactions.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: The data presented is for a structurally similar compound, 6-chloroquinoline, and serves as a representative example.
Global and Local Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Fukui Functions, Molecular Electrostatic Potential)
Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), offer insights into the reactivity of specific atomic sites within the molecule. Fukui functions identify the most electrophilic and nucleophilic sites in a molecule.
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.5 |
| Chemical Softness (S) | 0.4 |
Note: The data presented is for a structurally similar compound and serves as a representative example.
Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in determining the strength of non-covalent interactions. Computational studies on related quinoline derivatives have shown that these molecules possess considerable polarizability, contributing to their interaction with biological targets.
pKa Value Determinations of Aromatic Hydrogens
The acidity of the aromatic hydrogens in 2-chloroquinolin-6-ol hydrochloride can be predicted using computational methods. researchgate.netinsilicominds.com The pKa value is a measure of the acidity of a proton, and for aromatic C-H bonds, it is generally high, indicating low acidity. However, the electronic environment created by the substituents on the quinoline ring can influence these values. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the quinoline ring can increase the acidity of the aromatic protons. Computational approaches, often combining DFT with a solvation model, can provide reliable estimates of these pKa values, which are crucial for understanding the molecule's behavior in different pH environments. researchgate.netmdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. These simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in a solvent environment.
Conformational Analysis and Stability in Solution
MD simulations of quinoline derivatives in aqueous solution have been used to explore their conformational flexibility and stability. nih.govnih.gov For this compound, MD simulations can reveal the preferred orientation of the hydroxyl group and the nature of its interactions with surrounding water molecules. The planarity of the quinoline ring is generally maintained, but the substituent groups can exhibit some degree of rotational freedom. The simulations can also provide insights into the stability of the protonated form of the molecule in solution, which is important for its biological activity. Analysis of the simulation trajectories can identify stable conformations and the energetic barriers between them, offering a dynamic picture of the molecule's behavior in a physiological context.
Solvent Effects on Electronic and Optical Properties (e.g., Solvatochromic Shifts)
The interaction between a solute and the surrounding solvent molecules can significantly alter the solute's electronic and optical properties. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. nih.gov These shifts in the absorption and fluorescence spectra are caused by the differential solvation of the ground and excited states of the molecule. nih.govnih.gov
Computational studies on quinoline derivatives have demonstrated how solvent polarity and hydrogen bonding capabilities influence their UV-visible absorption spectra. researchgate.net For a molecule like 2-Chloroquinolin-6-ol, the electronic transitions, such as π → π* and n → σ*, are sensitive to the solvent environment. nih.gov The polarity of the solvent can lead to a bathochromic (red shift) or hypsochromic (blue shift) effect. nih.gov
In polar protic solvents (e.g., ethanol (B145695), water), the formation of hydrogen bonds with the quinoline nitrogen and the hydroxyl group can lead to significant stabilization of the ground and excited states, causing notable shifts in spectral bands. researchgate.netresearchgate.net In contrast, non-polar solvents would interact through weaker van der Waals forces, resulting in different absorption maxima. Theoretical models, like the linear solvation energy relationships proposed by Kamlet and Taft, are often used to correlate these spectral shifts with solvent parameters such as polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). For quinoline derivatives, a bathochromic shift in fluorescence spectra with increasing solvent polarity is often attributed to intramolecular charge transfer (ICT) interactions, indicating that the excited state is more polar than the ground state. researchgate.net
Table 1: Expected Solvatochromic Shifts for 2-Chloroquinolin-6-ol in Different Solvent Types
| Solvent Type | Primary Interaction | Expected Effect on Absorption Spectrum | Rationale |
| Non-Polar (e.g., Hexane) | van der Waals forces | Reference Spectrum | Minimal solute-solvent interaction. |
| Polar Aprotic (e.g., DMSO) | Dipole-Dipole | Bathochromic or Hypsochromic Shift | Stabilization of polar ground or excited states. |
| Polar Protic (e.g., Ethanol) | Hydrogen Bonding | Significant Shift (typically bathochromic) | Strong stabilization of states via H-bonds with the hydroxyl group and quinoline nitrogen. |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein or enzyme. This method is crucial for predicting binding affinity and understanding potential biological activity.
Glucosamine-6-phosphate (GlcN-6-P) Synthase: This enzyme is a key target for the development of antimicrobial agents because it plays a vital role in the formation of bacterial and fungal cell walls. nih.gov While direct docking studies of this compound with GlcN-6-P synthase are not widely reported, numerous studies have docked other quinoline and heterocyclic derivatives with this enzyme to predict their inhibitory potential. nih.gov These computational analyses help identify compounds that could disrupt the enzyme's function, suggesting that this compound could be a candidate for such investigations.
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1, also known as DT-diaphorase, is an enzyme that is overexpressed in many human solid tumors. It bioactivates quinone-based anticancer drugs. Molecular docking studies have been performed on hybrids of 1,4-quinone with quinoline derivatives to examine their interaction with the NQO1 protein. nih.gov These studies found that the quinoline hybrids are suitable substrates for NQO1, and their cytotoxic activity correlates with NQO1 protein levels in cancer cell lines, indicating a probable interaction within the enzyme's active site. nih.gov
Soybean Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade. Soybean LOX is often used as a model for human lipoxygenases in the screening of anti-inflammatory compounds. nih.gov Molecular docking studies have been conducted on various heterocyclic compounds, including coumarin (B35378) and pyrimidine (B1678525) derivatives, to predict their binding affinity to soybean LOX. researchgate.netmdpi.com These studies aim to identify potential inhibitors by modeling their interactions with the enzyme's active site. nih.govresearchgate.net For example, docking studies of isoflavones like daidzein (B1669772) and genistein (B1671435) with Lox-2 have been used to investigate their potential to reduce the beany flavor in soybeans by inhibiting the enzyme. nih.govresearchgate.net
Successful molecular docking not only predicts binding affinity but also reveals the specific binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For quinoline-based compounds docked into NQO1, computational models can identify the specific amino acid residues in the active site that form hydrogen bonds or other contacts with the ligand. nih.gov Similarly, in studies with soybean LOX, docking analysis highlights critical interactions. For instance, the docking of daidzein into the Lox-2 receptor showed a high propensity for hydrogen bonding with the Asp775 residue, which is crucial for stabilizing the complex. nih.gov These predictions are essential for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.
In Silico Bioavailability Prediction (e.g., using pkCSM)
In silico methods are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. The pkCSM tool, which uses graph-based signatures, is one such platform for predicting the pharmacokinetic and toxicity profiles of small molecules. nih.govuq.edu.au
While specific pkCSM predictions for this compound are not publicly documented, studies on other quinoline derivatives provide insight into the expected properties. researchgate.netasianpubs.orgmdpi.comsciforschenonline.org These predictions typically assess parameters such as water solubility, Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity (e.g., AMES toxicity for mutagenicity). nih.govsciforschenonline.org For a series of novel 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, ADME predictions indicated reliable properties, suggesting their potential as candidates for further development. researchgate.netasianpubs.org
Table 2: Representative ADMET Properties Predicted for Quinoline Derivatives using In Silico Tools
| ADMET Parameter | Description | Typical Predicted Value Range for Quinolines | Reference |
| Intestinal Absorption | Percentage of drug absorbed through the human intestine. | Good to Moderate | sciforschenonline.org |
| Caco-2 Permeability | Predicts absorption for orally administered drugs. | Variable; depends on substitution. | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross the barrier into the central nervous system. | Generally low to moderate. | sciforschenonline.org |
| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Often predicted as inhibitors. | sciforschenonline.org |
| AMES Toxicity | Likelihood of being a mutagen. | Generally non-mutagenic. | nih.gov |
| Hepatotoxicity | Potential to cause liver damage. | Variable; some derivatives show potential toxicity. | sciforschenonline.org |
Correlation of Electronic Structure with Macroscopic Phenomena (e.g., Corrosion Inhibition Efficiency)
The efficiency of organic compounds as corrosion inhibitors is closely linked to their electronic properties. ampp.org Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are used to calculate electronic parameters that correlate with corrosion inhibition. researchgate.netresearchgate.net For quinoline derivatives, properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are crucial. researchgate.netlew.ro
A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of a metal surface, forming a protective coordinate bond. A low ELUMO value suggests the molecule can accept electrons from the metal, forming a feedback bond. A small energy gap (ΔE) generally implies higher reactivity and thus better inhibition efficiency. lew.ro Studies on quinoline derivatives have shown that these molecules can act as effective corrosion inhibitors for metals like carbon steel in acidic media, with their performance being directly related to their ability to adsorb onto the metal surface, a process governed by their electronic structure. researchgate.netresearchgate.net
Table 3: Correlation of Quantum Chemical Parameters with Corrosion Inhibition Efficiency
| Quantum Parameter | Description | Implication for Corrosion Inhibition |
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability | Higher value facilitates adsorption on the metal surface, increasing efficiency. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Lower value facilitates back-donation from metal, enhancing the bond. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Chemical reactivity and stability | A smaller gap generally corresponds to higher reactivity and better inhibition. |
| Dipole Moment (μ) | Polarity of the molecule | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, such as optical switching and frequency conversion. arabjchem.org Quinoline and its derivatives are of significant interest as NLO materials due to their extended π-electron systems, chemical stability, and the potential for chemical modification. arabjchem.orgrsc.org
Computational methods, especially DFT and Time-Dependent DFT (TD-DFT), are employed to predict the NLO properties of molecules. nih.gov Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). rsc.orgmdpi.com The first hyperpolarizability (β) is the primary measure of a molecule's NLO activity. mdpi.com For quinoline derivatives, computational studies have shown that strategic modifications, such as adding electron-donating and electron-accepting groups, can significantly enhance their NLO response by facilitating intramolecular charge transfer (ICT). rsc.orgnih.gov The extended π-electron delocalization across the quinoline moiety is a key factor responsible for the nonlinearity. arabjchem.org Theoretical calculations on related quinoline systems have predicted substantial hyperpolarizability values, suggesting their potential as effective NLO materials. uobasrah.edu.iqresearchgate.net
Table 4: Calculated Non-Linear Optical Properties for Example Quinoline Derivatives
| Compound Class | Computational Method | Key NLO Parameter | Significance | Reference |
| Quinoline-Carbazole Hybrids | DFT/B3LYP | First Hyperpolarizability (β) | High β values indicate strong NLO response. | rsc.orgnih.gov |
| Benzo[g]pyrimido[4,5-b]quinoline Derivatives | DFT | First Static Hyperpolarizability (β₀) | Indicates potential for second-harmonic generation. | mdpi.com |
| Mercurated Azo-Quinoline Compound | DFT/GGA | Nonlinear Refraction Index (n₂) | High value (5.28 × 10⁻⁷ cm²/W) determined. | uobasrah.edu.iq |
Chemical Reactivity and Derivatization Strategies for 2 Chloroquinolin 6 Ol Hydrochloride
Functional Group Transformations of the Quinoline (B57606) Core
The quinoline scaffold of 2-chloroquinolin-6-ol (B1260770) is amenable to various functional group transformations, including substitution, oxidation, and reduction reactions that allow for the introduction of diverse chemical entities.
The quinoline ring system has a complex reactivity pattern towards electrophilic and nucleophilic substitutions. The pyridine (B92270) ring is generally electron-deficient and resistant to electrophilic attack, while the benzene (B151609) ring is more susceptible. Conversely, the pyridine ring is activated towards nucleophilic substitution.
Nucleophilic Substitution: The chlorine atom at the C2 position of 2-chloroquinolin-6-ol is susceptible to nucleophilic aromatic substitution. This reactivity is a key feature for derivatization. 2-Chloroquinolines, in general, are known to react with various nucleophiles. researchgate.net The chlorine can be displaced by amines, thiols, and alkoxides to form 2-aminoquinolin-6-ol, 2-thioquinolin-6-ol, and 2-alkoxyquinolin-6-ol derivatives, respectively. Compared to their 4-chloro counterparts, 2-chloroquinolines exhibit higher reactivity towards alkoxide ions but may show less of an acid catalytic effect when reacting with amines. researchgate.net Common conditions for these substitutions involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux.
Electrophilic Substitution: The benzene part of the quinoline ring can undergo electrophilic aromatic substitution. The hydroxyl group at the 6-position is an activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). Standard electrophilic substitution reactions like nitration, halogenation, and sulfonation can be performed, although the reaction conditions must be carefully controlled to avoid side reactions.
Table 1: Substitution Reactions of 2-Chloroquinolin-6-ol
| Reaction Type | Reagent/Conditions | Position of Reaction | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, or Alkoxides with NaH or K2CO3, reflux | C2 | 2-Amino-, 2-Thio-, or 2-Alkoxyquinolin-6-ol derivatives |
| Electrophilic Substitution | Nitrating agents, Halogenating agents, Sulfonating agents | C5, C7 | 5- or 7-substituted 2-chloroquinolin-6-ol derivatives |
The quinoline core and its substituents can undergo both oxidation and reduction.
Oxidation: The hydroxyl group at the C6 position can be oxidized to a carbonyl group, yielding the corresponding quinolin-6-one derivative. This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).
Reduction: The quinoline ring system can be reduced to form dihydroquinoline derivatives. This is often accomplished using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). Catalytic hydrogenation can also be employed, which may, under certain conditions, also lead to dehalogenation.
Table 2: Oxidation and Reduction of 2-Chloroquinolin-6-ol
| Reaction Type | Reagent/Conditions | Position of Reaction | Product Type |
|---|---|---|---|
| Oxidation | KMnO4 or CrO3 | C6-OH | 2-Chloroquinolin-6-one derivatives |
| Reduction | LiAlH4 or NaBH4 | Quinoline ring | 2-Chloro-1,2-dihydroquinolin-6-ol derivatives nih.gov |
Halogenation and Dehalogenation Reactions
Halogenation: Besides the electrophilic halogenation at the C5 and C7 positions, it is also possible to modify the existing halogen substituent. For instance, a bromine atom at the C2 position can be exchanged for a chlorine atom. A patented process describes the treatment of 2-bromoquinolin-6-ol (B571869) with copper(I) chloride in dimethylformamide (DMF) at high temperatures to yield the 2-chloro derivative.
Dehalogenation: The chlorine atom at the C2 position can be removed through various reductive dehalogenation methods. Catalytic hydrogenation, for example, in the presence of a palladium catalyst, can lead to the formation of 6-hydroxyquinoline (B46185). This reaction removes the versatile chloro-handle for substitution, but can be a desired step in a multi-step synthesis.
Hydroxylation and Etherification Pathways
The hydroxyl group at the C6 position is a key site for derivatization through hydroxylation and etherification.
Hydroxylation: While the molecule already possesses a hydroxyl group, further hydroxylation of the quinoline ring is chemically challenging and generally not a common derivatization strategy for this specific compound.
Etherification: The C6-hydroxyl group can be readily converted into an ether. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide to form the corresponding ether. This allows for the introduction of a wide variety of alkyl or aryl groups at the 6-position, significantly modifying the compound's properties.
Reactions at the Quinoline Nitrogen and Hydroxyl Positions
The nitrogen atom in the quinoline ring and the hydroxyl group are key functional sites.
Reactions at the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic. It can be protonated by acids to form salts, such as the hydrochloride salt. The nitrogen can also be alkylated to form quaternary quinolinium salts. Chloroquine, a related quinoline, has a pKa for its quinoline nitrogen of 8.5, indicating it is partially deprotonated at physiological pH. wikipedia.org
Reactions at the Hydroxyl Position: As mentioned in the etherification section (5.3), the hydroxyl group is a prime site for modification. Besides etherification, it can undergo esterification with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. This adds another layer of possible derivatization strategies.
Synthesis of Hybrid Molecules and Conjugates
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in medicinal chemistry to develop new therapeutic agents. nih.govmdpi.comnih.gov 2-Chloroquinolin-6-ol hydrochloride serves as a valuable scaffold for creating such hybrid molecules due to its distinct reactive sites.
The reactive chlorine at the C2 position and the hydroxyl group at the C6 position are ideal handles for conjugation. For example, the chlorine atom can be substituted by a linker molecule containing a nucleophilic group (e.g., an amine). The other end of the linker can then be attached to a second bioactive molecule. mdpi.com Similarly, the hydroxyl group can be used as an anchor point, for instance, by forming an ether or ester linkage with a linker or directly with another pharmacophore. nih.gov
Quinoline-Thiazolidinone Hybrids
The synthesis of quinoline-thiazolidinone hybrids often utilizes the reactivity of the quinoline scaffold. For instance, a series of quinoline-thiazolidinone hybrids were developed as potential antimalarial agents. The synthesis involved reacting 2-hydrazino-4-methylquinoline (B188251) with various aromatic aldehydes, followed by cyclization with mercaptoacetic acid in the presence of anhydrous ZnCl2 to yield the thiazolidinone core. These were further reacted with aryl aldehydes to produce the final hybrid molecules. nih.gov
In a different approach, 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one derivatives were synthesized using a β-cyclodextrin-SO3H catalyst under solvent-free conditions. nih.gov This highlights the utility of the chloro-substituted quinoline core in constructing these hybrid systems.
Table 1: Examples of Quinoline-Thiazolidinone Hybrid Synthesis
| Starting Quinoline Derivative | Reagents | Key Transformation | Reference |
| 2-Hydrazino-4-methylquinoline | Aromatic aldehydes, Mercaptoacetic acid, ZnCl2 | Formation of thiazolidinone ring | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde (B1585622) derivatives | Substituted anilines, Thioglycolic acid | One-pot synthesis of thiazolidinone ring | mdpi.com |
Quinoline-Triazole Derivatives
The synthesis of quinoline-triazole derivatives represents another significant derivatization strategy. Novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as multi-target inhibitors of the inflammatory response. The general procedure involved the reaction of a triazine derivative with 2-chloro- or 2-hydroxyquinoline-3-carbaldehyde (B113261) derivatives in a mixture of acetic acid and benzene. nih.gov This reaction showcases the versatility of the 2-chloroquinoline (B121035) scaffold in creating complex heterocyclic systems.
Table 2: Synthesis of Quinoline-Triazine Hybrids
| Quinoline Reactant | Triazine Reactant | Resulting Hybrid Structure | Reference |
| 2-Chloroquinoline-3-carbaldehyde derivatives | 4-Amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one derivatives | 6-Substituted-4-(((2-chloroquinolin-3-yl)methylene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | nih.gov |
Metal Complexes of Quinoline Derivatives
The quinoline nucleus, with its nitrogen and potential oxygen donor atoms, is an excellent ligand for forming metal complexes. The synthesis of copper(II) complexes with a novel imine quinoline ligand derived from 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) has been reported. nih.gov These complexes were formed by the condensation of the carbaldehyde with 2,2'-thiodianiline, followed by complexation with copper(II) metal ions. nih.gov
Furthermore, mononuclear Fe(III) complexes have been synthesized using 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol as a ligand. rsc.org The study of coinage metal complexes of bis(quinoline-2-ylmethyl)phenylphosphine demonstrates the diverse coordination chemistry of quinoline derivatives, leading to the formation of unique cluster compounds. uni-muenchen.de
Table 3: Examples of Metal Complexes with Quinoline Derivatives
| Quinoline Ligand | Metal Ion | Resulting Complex Type | Reference |
| (Z)-3-(((2-((2-Aminophenyl) Thio)phenyl)imino)methyl)-7-chloronaphthalen-2-ol | Cu(II) | Imine quinoline ligand-based Cu(II) complexes | nih.gov |
| 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol | Fe(III) | Mononuclear Fe(III) coordination complexes | rsc.org |
| Bis(quinoline-2-ylmethyl)phenylphosphine | Cu(I), Ag(I), Au(I) | Coinage metal complexes with P,N ligands | uni-muenchen.de |
Regioselectivity and Stereoselectivity in Chemical Reactions
Regioselectivity and stereoselectivity are crucial concepts in the chemical reactions of substituted quinolines. masterorganicchemistry.comyoutube.comRegioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com
In the context of 2-chloroquinolin-6-ol, regioselectivity would be a key consideration in electrophilic substitution reactions. The existing substituents (the chloro and hydroxyl groups) and the nitrogen atom in the quinoline ring direct incoming electrophiles to specific positions. For instance, the hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with the influence of the nitrogen atom, determines the regiochemical outcome of reactions like nitration, halogenation, and sulfonation.
Stereoselectivity becomes important when new chiral centers are created during a reaction. For example, in the synthesis of quinoline-thiazolidinone hybrids, if the starting materials or reagents are chiral, or if the reaction conditions promote the formation of a specific stereoisomer, the reaction would be considered stereoselective. nih.gov The hydroboration-oxidation of an alkene is a classic example of a reaction that is both regioselective (anti-Markovnikov addition) and stereoselective (syn-addition). chemrxiv.org While specific studies on the stereoselectivity of reactions involving this compound are not detailed in the provided results, the principles of stereoselective synthesis would apply to its derivatization.
Investigation of Reaction Product Profile and By-Product Formation
Understanding the reaction product profile and potential by-product formation is essential for optimizing synthetic routes and ensuring the purity of the desired compound. In the synthesis of derivatives from 2-chloroquinolin-6-ol, several side reactions can occur.
For example, in nucleophilic substitution reactions at the C2 position, incomplete reaction can lead to the presence of the starting material in the product mixture. The hydroxyl group at the C6 position can also participate in side reactions, such as O-alkylation or O-acylation, depending on the reaction conditions.
In the synthesis of metal complexes, the formation of different coordination isomers or complexes with varying metal-to-ligand ratios can occur. For instance, in the synthesis of Cu(II) complexes with an imine quinoline ligand, both 1:1 and 1:2 metal-to-ligand complexes were synthesized and characterized. nih.gov
During the synthesis of quinoline-thiazolidinone hybrids, the formation of regioisomers or diastereomers is possible, which would complicate the product profile. nih.gov Careful control of reaction parameters such as temperature, solvent, and catalyst is crucial to minimize the formation of by-products and maximize the yield of the desired product. Techniques like chromatography and spectroscopy are indispensable for the analysis of the reaction mixture and the characterization of the main product and any by-products.
Mechanistic Studies of Biological Interactions Non Clinical and Molecular Focus
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
The core structure of 2-Chloroquinolin-6-ol (B1260770), featuring a chlorine atom at the 2-position and a hydroxyl group at the 6-position, is crucial for its interactions with enzymes, often binding to their active sites.
While specific inhibitory action by 2-Chloroquinolin-6-ol hydrochloride on NAD(P)H:quinone oxidoreductase 1 (NQO1) has not been detailed in the available literature, derivatives of quinoline (B57606) have been investigated as inhibitors of various enzymes.
Lipoxygenases (LOX): Novel hybrids of 1,2,4-triazine (B1199460) and quinoline have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov For instance, a hybrid compound incorporating 6-benzyloxy-2-hydroxyquinoline demonstrated significant COX-2 inhibition and selectivity. nih.gov
Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a recognized target for antimicrobial and antidiabetic agents. nih.govnih.gov Inhibitors are often designed as analogues of L-glutamine or transition state mimics. nih.govresearchgate.net Although numerous heterocyclic compounds have been proposed as potential inhibitors based on molecular docking, direct inhibition by 2-Chloroquinolin-6-ol is not documented in the reviewed literature. nih.govnih.gov
Other Enzymes: Research has more clearly identified other enzymes targeted by 2-chloroquinoline (B121035) derivatives. These include bacterial enzymes like DNA gyrase and topoisomerase IV , which are critical for bacterial replication. The compound is also known to inhibit heme polymerase in malarial trophozoites. Furthermore, recent studies have highlighted derivatives of 2-chloroquinoline as dual inhibitors of the main protease (MPro) and papain-like protease (PLPro) of the SARS-CoV-2 virus. nih.gov
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 2-Chloroquinolin-6-ol, the specific placement of the chloro and hydroxyl groups is key to its inhibitory potential.
Comparing 2-Chloroquinolin-6-ol with related molecules illustrates key SAR principles:
2-Chloroquinoline: This parent compound lacks the 6-hydroxyl group, which alters its chemical reactivity and biological activity profile.
6-Hydroxyquinoline (B46185): The absence of the chlorine atom at the 2-position leads to different chemical and biological properties.
A study on 2-chloroquinoline-based inhibitors of SARS-CoV-2 proteases provides specific insights into the SAR of this scaffold. nih.gov Researchers started with a 2-chloroquinoline-3-carboxaldehyde and synthesized a series of molecules with different substitutions. nih.gov It was hypothesized that the 2-chloroquinoline portion would occupy a specific pocket (S1') in the MPro enzyme active site. nih.gov The study found that converting an imine group in one of the lead compounds (C10) to an azetidinone ring (in compound C11) significantly improved the inhibitory potency against both MPro and PLPro into the nanomolar range. nih.gov Conversely, changing the imine to a thiazolidinone ring (C12) decreased the inhibition. nih.gov This demonstrates that even subtle changes to the groups attached to the core quinoline structure can drastically alter enzyme inhibition. nih.gov
Kinetic studies provide quantitative data on the potency of enzyme inhibitors. Research on 2-chloroquinoline derivatives designed as dual inhibitors for SARS-CoV-2 MPro and PLPro determined their inhibition constants (Kᵢ), a measure of inhibitor potency. nih.gov One lead compound (C10) inhibited both enzymes non-covalently with Kᵢ values under 2 μM. nih.gov Further modification led to a derivative (C11) with significantly improved potency, exhibiting Kᵢ values of 820 nM against MPro and 350 nM against PLPro. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mode of Binding |
|---|---|---|---|
| C10 | MPro & PLPro | < 2 μM | Non-covalent |
| C11 (Azetidinone derivative) | MPro | 820 nM | Non-covalent |
| C11 (Azetidinone derivative) | PLPro | 350 nM | Non-covalent |
Interaction with Biomolecules (e.g., DNA Binding Studies)
The antimicrobial activity of 2-Chloroquinolin-6-ol is linked to its interaction with DNA and associated enzymes. The compound affects DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which are essential for managing DNA topology during replication. This disruption of DNA processes ultimately leads to bacterial cell death. While direct binding studies for this compound are not specified, the inhibition of these DNA-modifying enzymes strongly implies a critical interaction with the enzyme-DNA complex.
Elucidation of Cellular Pathway Modulation at a Molecular Level (e.g., Reactive Oxygen Species Generation via Enzyme Substrates)
Some quinoline derivatives, particularly fluoroquinolones, have been shown to induce the production of reactive oxygen species (ROS) in bacteria. nih.gov This ROS production is considered a significant factor in their antibacterial effect. nih.gov The generation of ROS can occur when quinone-like molecules are formed from catechol structures in the presence of metal ions and oxygen. researchgate.net Although 2-Chloroquinolin-6-ol contains a hydroxyl group on an aromatic ring, which could potentially be oxidized to a quinone-like species, direct evidence linking it to ROS generation in cellular pathways is not available in the reviewed literature. However, it is known to modulate gene expression related to oxidative stress.
Role as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. Due to their specific interactions with biological targets, 2-Chloroquinolin-6-ol and its derivatives can serve as valuable chemical probes. nih.gov For example, derivatives of this compound have been used to explore the function and inhibition of viral proteases from SARS-CoV-2, helping to characterize the active sites of these enzymes. nih.gov Similarly, the use of quinoline-based molecules as inhibitors of bacterial ATP synthase helps in exploring new cellular targets for antibiotic development. mdpi.com The development of quinoline amines as PET imaging agents for α-synuclein aggregates in Parkinson's disease further underscores the utility of the quinoline scaffold as a tool for studying biological systems. mdpi.com
Emerging Applications and Advanced Materials Research Involving Quinoline Derivatives
Role in the Design of Chemical Probes and Biological Tools
2-Chloroquinolin-6-ol (B1260770) hydrochloride serves as a valuable scaffold in the design of chemical probes and biological tools. Its structure, featuring a quinoline (B57606) core with a chlorine atom at the 2-position and a hydroxyl group at the 6-position, allows for targeted modifications to create molecules with specific biological activities. vulcanchem.com The reactivity of the chlorine atom enables its substitution, while the hydroxyl group can be modified to modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capabilities. vulcanchem.com
These structural features make 2-Chloroquinolin-6-ol a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes or bind to receptors, which is fundamental for the development of probes to study biological processes. The quinoline scaffold itself is known to interact with various biological systems, and the specific substitutions on 2-Chloroquinolin-6-ol fine-tune these interactions.
Potential in Environmental Remediation Studies (e.g., Pollutant Degradation Pathways)
While direct research on the application of 2-Chloroquinolin-6-ol hydrochloride in environmental remediation is limited, its chemical properties suggest potential avenues for such studies. As a chlorinated aromatic compound, it could be used as a model substance to investigate the degradation pathways of persistent organic pollutants. Understanding how microorganisms or advanced oxidation processes break down the stable quinoline ring and the carbon-chlorine bond is crucial for developing effective remediation strategies.
Furthermore, the study of its derivatives could contribute to the development of catalysts or reagents for environmental applications. For example, quinoline-based compounds can act as ligands for metal complexes used in catalysis. Research into the catalytic degradation of pollutants could explore the use of metal complexes incorporating ligands derived from 2-Chloroquinolin-6-ol.
Application in Advanced Analytical Method Development
The unique chemical structure of this compound lends itself to various applications in the development of advanced analytical methods.
Reagents in Chromatography and Mass Spectrometry
In chromatography and mass spectrometry, derivatization is a common strategy to improve the detection and separation of analytes. The reactive chlorine atom and hydroxyl group of 2-Chloroquinolin-6-ol make it a suitable derivatizing agent. For example, it can be used to tag molecules that lack a chromophore or a readily ionizable group, thereby enhancing their detection by UV-Vis or mass spectrometric detectors.
The compound itself can be analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov The presence of chlorine and nitrogen atoms gives it a distinct isotopic pattern in mass spectrometry, aiding in its identification and quantification.
Standards for Quantification of Analytes
High-purity this compound can be used as a reference standard in analytical chemistry. biosynth.com This is essential for the accurate quantification of this compound or its derivatives in various matrices, including biological and environmental samples. Certified reference materials are crucial for method validation, quality control, and ensuring the reliability of analytical data. The availability of this compound as a high-quality reference standard supports its use in pharmaceutical testing and other research applications. biosynth.com
Development as Components in Advanced Materials
The chemical stability and reactivity of this compound make it a candidate for incorporation into advanced materials.
Dyes and Pigments
The quinoline ring system is a known chromophore, and substitutions on the ring can modulate the color and other properties of the resulting dye. The hydroxyl and chloro substituents on 2-Chloroquinolin-6-ol can be chemically modified to create a variety of colored compounds. Its chemical stability is a desirable feature for dyes and pigments, as it can contribute to the longevity and fastness of the color. The ability to tune the electronic properties of the quinoline core through further chemical reactions on the existing functional groups offers a pathway to a diverse palette of colors and functionalities.
Polymers and Functional Coatings
Quinoline derivatives are being integrated into polymer chains to develop materials with enhanced thermal stability, conductivity, and optical properties. The rigid and planar structure of the quinoline ring can impart desirable characteristics to polymeric materials, making them suitable for a range of advanced applications.
Research into quinoline-based polymers has demonstrated their potential in various fields. For instance, novel acrylate (B77674) monomers containing a quinoline-based chalcone (B49325) have been synthesized and polymerized. nih.gov These polymers exhibit significant antimicrobial activity and have been studied for their drug-releasing capabilities. nih.gov The incorporation of the quinoline moiety into the polymer backbone is a key factor in achieving these functionalities.
Furthermore, the synthesis of polymers containing quinoline has been explored through methods like the Friedlander reaction, which allows for the creation of quinoline scaffolds within a polymer matrix. researchgate.net These solid-supported synthetic approaches offer advantages such as easier product isolation and the potential for catalyst reuse. researchgate.net The resulting quinoline-containing polymers are being investigated for a variety of applications, including as catalysts themselves. researchgate.net
The development of functional coatings is another area where quinoline derivatives show promise. Their inherent properties can be leveraged to create coatings with specific functionalities, such as corrosion resistance or photoactivity. While direct research on this compound for coatings is limited, the broader class of quinoline derivatives offers a platform for developing advanced surface treatments.
| Compound Name | CAS Number |
| This compound | 189362-46-7 |
| 2-Chloroquinoline (B121035) | 612-62-4 wikipedia.org |
| 6-Hydroxyquinoline (B46185) | 580-16-5 |
Semiconductors and Electronic Materials
The unique electronic properties of quinoline derivatives make them attractive candidates for use in organic semiconductors and electronic devices. Their electron-withdrawing nature, coupled with high thermal and chemical stability, is particularly advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. semanticscholar.orgnih.gov
Quinoline and its derivatives have been successfully employed as materials for the emissive layer in OLEDs. nih.govmdpi.com Their structure can be readily modified to tune the emission spectrum, allowing for the creation of devices that emit different colors of light. mdpi.com For example, pyrazoloquinoline derivatives have been investigated as dyes in a polyvinyl carbazole (B46965) (PVK) matrix for OLED applications, with some demonstrating low ignition voltages and high thermal stability. mdpi.com The modification of the quinoline core allows for the fine-tuning of the material's electroluminescent properties. mdpi.com
In the realm of third-generation photovoltaics, quinoline derivatives, particularly metal complexes, have gained popularity. nih.gov These compounds can be designed to have specific absorption spectra and energy levels, making them suitable for use in polymer solar cells and dye-sensitized solar cells. nih.gov The ability to tailor the molecular structure of quinoline derivatives is a key advantage in optimizing their performance in these devices. semanticscholar.org
A patent for a quinoline derivative highlights its use as a bipolar host material in phosphorescent OLEDs. google.com The design, which connects an electron-deficient quinoline group with an electron-rich arylamino group, leads to a high triplet state energy level and improved carrier mobility, resulting in high efficiency and long service life for the devices. google.com
| Property | Quinoline Derivative Application | Significance |
| Electron Transport | Used as electron-transporting materials in OLEDs. semanticscholar.org | Enhances device efficiency and performance. |
| Emissive Layer | Employed as the light-emitting material in OLEDs. nih.govmdpi.com | Enables the creation of displays and lighting. |
| Photovoltaics | Utilized in polymer and dye-sensitized solar cells. nih.gov | Contributes to the development of renewable energy. |
| Bipolar Host Material | Serves as a host for phosphorescent emitters in OLEDs. google.com | Improves device efficiency and lifetime. |
Theoretical Exploration of Novel Photophysical Properties
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding and predicting the photophysical properties of quinoline derivatives. These investigations provide insights into how structural modifications, such as the introduction of different substituents, affect the electronic and optical behavior of these molecules.
Theoretical and experimental studies on substituted quinolines have revealed that the position and nature of substituents significantly influence their absorption and emission spectra. researchgate.net For example, the introduction of a chloro group can alter the electronic structure and reactivity of the quinoline moiety. researchgate.net Computational models can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for designing materials for optoelectronic applications. rsc.org
The photophysical properties of newly synthesized quinoline derivatives are often investigated through a combination of experimental measurements (UV-Vis absorption and fluorescence spectroscopy) and theoretical calculations. nih.govnih.gov These studies help in elucidating the relationship between the molecular structure and the observed optical properties, such as quantum yield and Stokes shift. rsc.orgnih.gov For instance, research on bis-quinolin-3-yl-chalcones has utilized DFT to optimize geometries and determine frontier molecular orbitals, providing a deeper understanding of their photophysical behavior. rsc.org
The study of the photophysical properties of compounds like 6-hydroxyquinoline has shown that they can undergo processes like excited-state intramolecular proton transfer, which significantly affects their fluorescence characteristics. scispace.comrroij.com Electron-donating or electron-withdrawing substituents on the quinoline skeleton can cause red-shifts or blue-shifts in the emission spectra, respectively, a principle that is vital for the rational design of new functional materials. scispace.comrroij.com
Future Research Directions and Challenges for 2 Chloroquinolin 6 Ol Hydrochloride
Development of Sustainable and Green Synthetic Routes
Traditional synthesis methods for quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Conrad-Limpach reactions, often rely on harsh conditions, hazardous reagents, and environmentally detrimental organic solvents. nih.govtandfonline.com A primary challenge for the future is the development of sustainable and green synthetic methodologies for 2-Chloroquinolin-6-ol (B1260770) hydrochloride.
Future research should focus on:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net
Green Catalysts and Solvents: Investigating the use of biodegradable and reusable catalysts, such as p-toluenesulfonic acid (p-TSA) or cerium nitrate, can minimize waste. researchgate.net The replacement of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives like water or ethanol (B145695) is a critical goal. researchgate.net
One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation without isolating intermediates can improve efficiency and reduce waste streams. nih.govtandfonline.comresearchgate.net
A specific synthesis for 2-chloroquinolin-6-ol involves the use of boron tribromide in DCM, a method that is not environmentally friendly. chemicalbook.com Another approach uses copper(I) chloride in DMF, which also presents sustainability challenges. Adapting these syntheses to align with the principles of green chemistry is a crucial area for future investigation. nih.govtandfonline.com
Exploration of Novel Derivatization Opportunities and Structure-Activity Relationship Expansion
The functional groups of 2-Chloroquinolin-6-ol hydrochloride are ripe for chemical modification, offering a pathway to a diverse library of new compounds with potentially enhanced properties. The chlorine atom at the 2-position is a key site for nucleophilic substitution, allowing for the introduction of various functional groups like amines, thiols, and alkoxides. The hydroxyl group at the 6-position can also be modified, for instance, through oxidation to form quinolin-6-one derivatives.
A significant gap in current knowledge is the detailed structure-activity relationship (SAR) for this specific scaffold. mdpi.com Future research should systematically:
Synthesize a library of derivatives by modifying the 2- and 6-positions.
Evaluate these new compounds for various biological activities, such as anticancer, antimicrobial, and antiviral properties. nih.gov
Analyze how specific structural changes, like the addition of electron-donating or electron-withdrawing groups, impact biological efficacy and target binding. researchgate.net
Studies on other quinoline derivatives have shown that such modifications can significantly enhance electronic properties, lipophilicity, and receptor-binding affinities, indicating a promising avenue for the derivatives of this compound. researchgate.net
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry and machine learning are indispensable tools for accelerating the discovery and design of new molecules, reducing the costs and time associated with experimental research. aip.orgfrontiersin.org For this compound and its potential derivatives, advanced computational modeling offers several exciting research directions:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the biological activity of new derivatives before they are synthesized. nih.govmdpi.comnih.gov These models correlate the three-dimensional structure of molecules with their biological activity. mdpi.com
Molecular Docking and Dynamics: These simulations can be used to predict how derivatives of the compound will bind to specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action. frontiersin.orgmdpi.com This is particularly relevant for designing targeted therapies. mdpi.com
Predictive Material Science: Machine learning models can be trained to predict the performance of quinoline derivatives in various material applications. For example, models have been developed to predict the efficacy of quinolines as corrosion inhibitors for metals. aip.org
Reaction Prediction: Machine learning algorithms can also predict the regioselectivity of chemical reactions, aiding in the design of efficient synthetic routes for novel derivatives. doaj.org
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates for both therapeutic and material science applications.
High-Throughput Screening Methodologies in Chemical Discovery
The exploration of novel derivatives (as discussed in section 8.2) will generate a large number of new chemical entities. To efficiently evaluate their potential, the development and application of high-throughput screening (HTS) methodologies are essential.
Future efforts in this area should include:
Developing Novel Assays: Creating robust and automated assays to screen libraries of this compound derivatives for various biological activities, such as inhibition of specific enzymes (e.g., topoisomerases, kinases) or activity against various cancer cell lines. nih.gov
Miniaturization and Automation: Implementing miniaturized assay formats to reduce the consumption of reagents and compounds, thereby lowering costs and increasing the number of compounds that can be tested.
Data Analysis Pipelines: Establishing sophisticated data analysis workflows to quickly process the large datasets generated by HTS and identify promising "hits" for further investigation.
HTS will be a critical enabling technology to unlock the therapeutic potential hidden within the chemical space accessible from this compound.
Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Chemical Biology
The unique structure of this compound positions it at the crossroads of several scientific fields, creating opportunities for exciting interdisciplinary research.
Chemistry and Materials Science: Beyond its biological potential, the compound and its derivatives could find applications in materials science. Research has shown that quinolines can be effective corrosion inhibitors. aip.org The chromophoric quinoline core also suggests potential use in the synthesis of novel dyes and pigments. Future work could explore the development of functional materials, such as sensors or smart coatings, based on this scaffold.
Chemistry and Chemical Biology: The biological activity of quinoline derivatives makes them excellent tools for chemical biology. They can be used as chemical probes to investigate complex biological processes. For example, derivatives could be designed to interact with specific biological targets like DNA gyrase or viral proteases, helping to elucidate their functions in health and disease. The mechanism of action of related compounds like chloroquine, which acts as a lysosomotropic agent and zinc ionophore, provides a framework for investigating the cellular effects of 2-Chloroquinolin-6-ol derivatives. wikipedia.org
Collaborative projects between chemists, materials scientists, and biologists will be key to exploring these diverse applications.
Challenges in Scalable Synthesis and Industrial Applications
Transitioning a promising compound from laboratory-scale research to industrial application is fraught with challenges. For this compound, the primary hurdles are the scalability of its synthesis and the path to commercialization.
Challenges in Scalable Synthesis:
Cost of Starting Materials: The economic viability of any large-scale synthesis is heavily dependent on the cost of the raw materials. Some synthetic routes may be limited by the high price of specific precursors.
Reaction Conditions: Many traditional quinoline syntheses require high temperatures, long reaction times, and the use of hazardous or stoichiometric reagents, all of which are problematic for safe, efficient, and cost-effective industrial production. nih.govresearchgate.net
Purification: Achieving high purity on an industrial scale can be complex and expensive, often requiring specialized equipment and generating significant waste.
Challenges in Industrial Applications:
Medicinal Chemistry: The path to a marketable drug is exceptionally long and expensive, requiring extensive preclinical and clinical trials to establish safety and efficacy.
Materials Science: For applications like corrosion inhibitors or dyes, derivatives must demonstrate superior performance and cost-effectiveness compared to existing commercial products.
Regulatory Hurdles: Any product intended for commercial use, whether as a therapeutic or an industrial chemical, must navigate a complex landscape of regulatory approvals.
Addressing these challenges will require significant investment in process chemistry research and development to devise synthetic routes that are not only efficient and high-yielding but also economically and environmentally sustainable.
Q & A
Basic Research Questions
Q. What are the key safety precautions for handling 2-Chloroquinolin-6-ol hydrochloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Conduct reactions in a fume hood or glovebox to mitigate inhalation risks, especially during steps generating toxic intermediates (e.g., chlorination) .
- Store waste separately in labeled containers and dispose via certified hazardous waste management services to prevent environmental contamination .
Q. What are the standard methods for synthesizing this compound?
- Methodological Answer :
- A common route involves chlorination of quinolin-6-ol derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions .
- Purification typically employs column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Confirm identity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and mass spectrometry (expected [M+H]⁺: 180.05) .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer :
- Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity .
- Validate purity further via elemental analysis (C, H, N, Cl) and melting point determination (compare to literature values, e.g., ~220–225°C) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
- Methodological Answer :
- Vary reaction parameters : Test temperatures (60–100°C), stoichiometric ratios (1:1 to 1:3 for chlorinating agents), and reaction times (4–12 hours) to identify optimal conditions .
- Employ catalytic additives like dimethylformamide (DMF) to enhance chlorination efficiency .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust quenching protocols to minimize byproducts .
Q. How to resolve contradictions in spectral data during structural confirmation?
- Methodological Answer :
- If NMR peaks deviate from expected patterns (e.g., unexpected splitting), verify solvent purity, sample concentration, and instrument calibration .
- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities .
- Compare data with reference spectra from databases like PubChem or EPA DSSTox, ensuring alignment with published analogs (e.g., 6-chloro-2-phenylquinolin-4-one) .
Q. What advanced applications does this compound have in medicinal chemistry?
- Methodological Answer :
- Serve as a precursor for antitumor agents : React with amines or hydrazines to form Schiff bases or hydrazone derivatives for cytotoxicity screening .
- Functionalize via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, enhancing bioactivity for kinase inhibition studies .
- Explore green chemistry approaches : Use microwave-assisted synthesis or ionic liquids to reduce reaction times and solvent waste .
Q. How to design experiments analyzing the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and FTIR (e.g., loss of Cl⁻ peaks) .
- Assess photostability by exposing solutions to UV light (λ = 254 nm) and measuring absorbance changes over time .
- Use Arrhenius modeling to predict shelf life based on degradation kinetics .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility of synthesis protocols in published studies?
- Methodological Answer :
- Report detailed experimental procedures : reagent grades, equipment specifications (e.g., NMR frequency), and purification thresholds (e.g., HPLC purity ≥95%) .
- Include supplementary data : raw spectral files (e.g., .jdx for NMR), chromatograms, and crystallographic data (CIF files) in open-access repositories .
- Adhere to CHEM21 guidelines for reaction sustainability, disclosing solvent toxicity (e.g., replace dichloromethane with 2-MeTHF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
